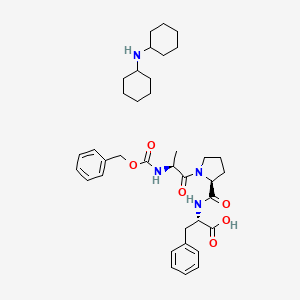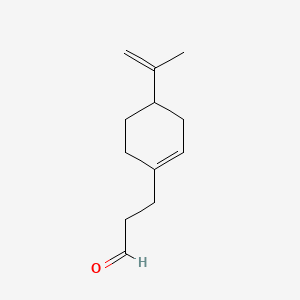
Methyl 3,5-diamino-2-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3,5-diamino-2-methylbenzoate is an organic compound with the molecular formula C9H12N2O2 It is a derivative of benzoic acid, featuring amino groups at the 3 and 5 positions and a methyl group at the 2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3,5-diamino-2-methylbenzoate can be synthesized through the reduction of methyl 3,5-dinitro-2-methylbenzoate. The reduction is typically carried out using a palladium on carbon (Pd-C) catalyst in the presence of hydrogen gas. The reaction is conducted in a solvent mixture of dry tetrahydrofuran (THF) and ethanol. The reaction mixture is stirred under hydrogen atmosphere for 48 hours, followed by filtration and solvent evaporation to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of automated filtration and solvent recovery systems further enhances the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3,5-diamino-2-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using strong oxidizing agents.
Reduction: The compound can be further reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or nitric acid (HNO3) are used under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd-C) catalyst.
Substitution: Electrophilic reagents like bromine (Br2) or sulfuric acid (H2SO4) under controlled temperatures.
Major Products Formed
Oxidation: Methyl 3,5-dinitro-2-methylbenzoate.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Methyl 3,5-diamino-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of methyl 3,5-diamino-2-methylbenzoate involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the aromatic ring structure allows for π-π interactions with various biomolecules, influencing their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3,5-diaminobenzoate: Lacks the methyl group at the 2 position.
Methyl 3,5-dinitro-2-methylbenzoate: Contains nitro groups instead of amino groups.
Methyl 2-amino-3,5-dimethylbenzoate: Features an additional methyl group at the 5 position.
Uniqueness
Methyl 3,5-diamino-2-methylbenzoate is unique due to the presence of both amino groups and a methyl group on the aromatic ring, which imparts distinct chemical and physical properties. This combination allows for specific interactions with biological targets and makes it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C9H12N2O2 |
|---|---|
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
methyl 3,5-diamino-2-methylbenzoate |
InChI |
InChI=1S/C9H12N2O2/c1-5-7(9(12)13-2)3-6(10)4-8(5)11/h3-4H,10-11H2,1-2H3 |
Clave InChI |
NMWNWXDDKRCUCS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1N)N)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





